Ir-Catalyzed Asymmetric Hydrogenation Selectivity
In a systematic ligand screening for Ir-catalyzed asymmetric hydrogenation of cyclopropyl-substituted 1,4-benzodioxine under identical conditions (THF/MeOH, AcOH additive, 600 psi H2, 50 °C, 24 h), (R)-Josiphos SL-J009-1 exhibited 75% conversion with an enantiomeric ratio (er) of 56:44. This performance profile is clearly differentiated from alternative ligands tested in the same study: (R)-BINAP provided 92% conversion with 81:19 er, (S)-Phanephos provided 91% conversion with 88:12 er, and the optimal ligand L5 achieved >98% conversion with 97:3 er [1]. SL-J009-1 does not claim to be the optimal ligand for this specific substrate; rather, the data demonstrate its distinct stereoselectivity signature relative to structurally analogous Josiphos-type and classic chiral ligands.
| Evidence Dimension | Enantioselective hydrogenation performance |
|---|---|
| Target Compound Data | 75% conversion; 56:44 er |
| Comparator Or Baseline | (R)-BINAP: 92% conversion, 81:19 er; (S)-Phanephos: 91% conversion, 88:12 er |
| Quantified Difference | Conversion difference: -17% vs BINAP; er difference: -25:25 vs BINAP; -32:32 vs Phanephos |
| Conditions | [Ir(cod)Cl]2 (1 mol%), ligand (3 mol%), THF/MeOH (1:1), AcOH (40 equiv), 600 psi H2, 50 °C, 24 h |
Why This Matters
This direct head-to-head data confirms that SL-J009-1 does not behave as a drop-in replacement for other chiral bisphosphines; its unique stereoselectivity profile may prove superior for specific substrates where high conversion is not the sole selection criterion.
- [1] PMC. Table 1. Ligand screening of Ir-catalyzed asymmetric hydrogenation of cyclopropyl-substituted 1,4-benzodioxine 5a. PMC6472100. View Source
